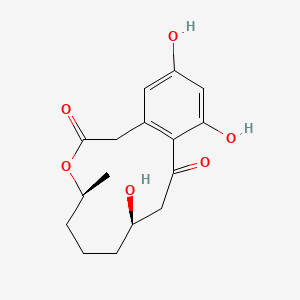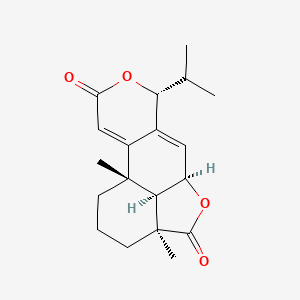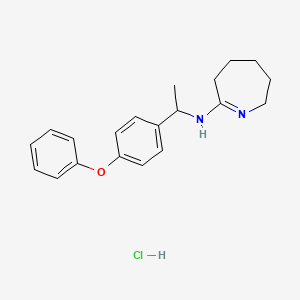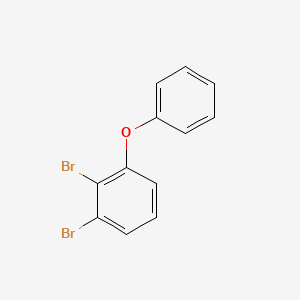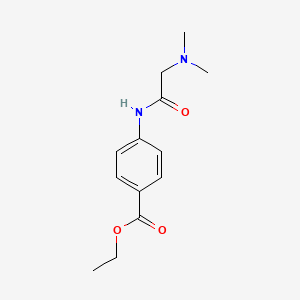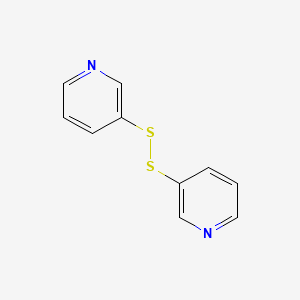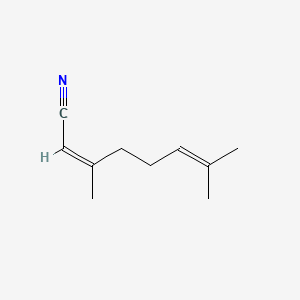
(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE is an organic compound characterized by its unique structure, which includes a nitrile group and conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ketene dithioacetal with aromatic ketones in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving addition, elimination, cyclization, and ring-opening steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxides, primary amines, and substituted nitriles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties .
Mécanisme D'action
The mechanism of action of (Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The conjugated diene system can participate in electron transfer reactions, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3,7-dimethylocta-2,6-dienenitrile: An isomer with different geometric configuration.
(2Z)-3,7-dimethylocta-2,6-dienamide: A related compound with an amide group instead of a nitrile.
Uniqueness
(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE is unique due to its specific geometric configuration and the presence of both a nitrile group and a conjugated diene system.
Propriétés
Numéro CAS |
31983-27-4 |
|---|---|
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
(2Z)-3,7-dimethylocta-2,6-dienenitrile |
InChI |
InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6H2,1-3H3/b10-7- |
Clé InChI |
HLCSDJLATUNSSI-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=CC#N)C)C |
SMILES canonique |
CC(=CCCC(=CC#N)C)C |
| 5146-66-7 5585-39-7 |
|
Pictogrammes |
Health Hazard |
Synonymes |
3,7-dimethyl-2,6-octadienenitrile citralva geranyl nitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Tert-butyl)-3,5-dimethyl-N'-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide](/img/structure/B1203394.png)
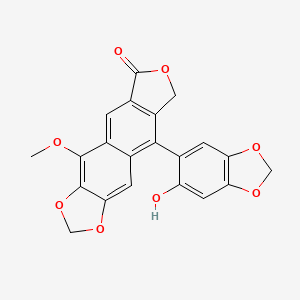
![6-Hydroxy-5-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2-sulfonic acid](/img/structure/B1203399.png)
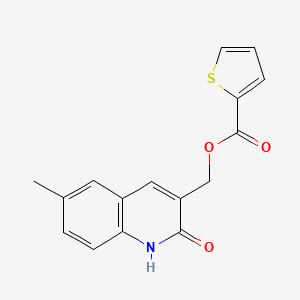
![N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide](/img/structure/B1203403.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbenzamide](/img/structure/B1203404.png)
